6,6-Dideuteriooxane-2,4,5-triol

Description

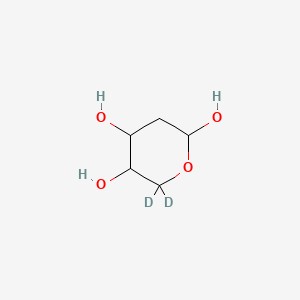

6,6-Dideuteriooxane-2,4,5-triol is a deuterated derivative of oxane-2,4,5-triol, a sugar alcohol with a pyranose ring structure. The compound is characterized by the replacement of two hydrogen atoms at the 6-position of the oxane ring with deuterium isotopes (D). This deuteration alters its physical and chemical properties, including bond strength (C–D vs. C–H) and metabolic stability, while retaining the core hydroxylated oxane structure .

Properties

IUPAC Name |

6,6-dideuteriooxane-2,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-3-1-5(8)9-2-4(3)7/h3-8H,1-2H2/i2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQAVWAHRUNNPG-CBTSVUPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(COC1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(CC(O1)O)O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50849481 | |

| Record name | 2-Deoxy(5,5-~2~H_2_)pentopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50849481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478511-68-1 | |

| Record name | 2-Deoxy(5,5-~2~H_2_)pentopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50849481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dideuteriooxane-2,4,5-triol typically involves the incorporation of deuterium atoms into the oxane ring. This can be achieved through various methods, including deuterium exchange reactions and the use of deuterated reagents. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the successful incorporation of deuterium.

Industrial Production Methods: Industrial production of this compound may involve large-scale deuterium exchange processes, where the compound is synthesized in bulk quantities. The use of specialized equipment and controlled environments is essential to maintain the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions: 6,6-Dideuteriooxane-2,4,5-triol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of deuterated alcohols.

Substitution: Substitution reactions can occur at the deuterium positions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products:

Scientific Research Applications

6,6-Dideuteriooxane-2,4,5-triol has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study reaction mechanisms and isotope effects.

Biology: Helps in understanding metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential in drug development and pharmacokinetics studies.

Industry: Utilized in the production of deuterated compounds for various industrial applications.

Mechanism of Action

The mechanism of action of 6,6-Dideuteriooxane-2,4,5-triol involves its interaction with molecular targets and pathways. The presence of deuterium atoms can influence the compound’s reactivity and stability, leading to unique effects in biological systems. The compound may interact with enzymes and receptors, altering their activity and providing insights into their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 6,6-Dideuteriooxane-2,4,5-triol and related compounds:

Key Research Findings

- Metabolic Stability: Deuteration at the 6-position in oxane derivatives may reduce metabolic degradation rates compared to non-deuterated analogs. For example, glucosamine derivatives undergo rapid hepatic processing, but deuterated versions could prolong bioavailability .

- Enzyme Inhibition : The hydroxylated oxane core in this compound resembles inhibitors of α-glucosidase and β-amylase, as seen in Syzygium densiflorum isolates. Deuteration could fine-tune binding affinity to these enzymes .

Data Tables

Table 1: Physicochemical Properties

| Property | This compound | Glucosamine | Cholestane Triol |

|---|---|---|---|

| Molecular Weight | ~196.18 g/mol (estimated) | 179.17 g/mol | 418.65 g/mol |

| Hydrogen Bond Donors | 3 | 4 | 3 |

| LogP (Predicted) | -2.1 (hydrophilic) | -3.2 | 4.5 (lipophilic) |

Biological Activity

6,6-Dideuteriooxane-2,4,5-triol is a deuterated derivative of oxane-2,4,5-triol, characterized by the substitution of hydrogen atoms with deuterium at the 6th position of the oxane ring. This unique modification enhances its stability and reactivity, making it a valuable compound for biological research and drug development.

The molecular formula of this compound is with specific isotopic labeling resulting in a distinct InChI Key: ZVQAVWAHRUNNPG-CBTSVUPCSA-N. The presence of deuterium alters the compound's physical and chemical properties compared to its non-deuterated counterparts.

The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. The incorporation of deuterium can influence enzyme kinetics and metabolic pathways due to the isotope effect, which affects reaction rates and mechanisms.

Biological Applications

- Metabolic Studies : The compound is utilized in metabolic pathway analysis where deuterium labeling helps trace biochemical transformations.

- Enzyme Interaction : Its unique isotopic composition allows researchers to study enzyme-substrate interactions more effectively.

- Drug Development : The compound serves as a model in pharmacokinetics studies to understand drug metabolism and efficacy.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Inhibition Studies : Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been noted to affect the activity of glycosyltransferases, which are crucial for carbohydrate metabolism.

- Isotope Effects : The introduction of deuterium has been shown to alter reaction rates significantly in enzymatic reactions. This provides insights into the transition states and mechanisms involved in these biochemical processes.

Case Studies

-

Case Study on Enzyme Kinetics :

- A study investigated the effect of this compound on hexokinase activity.

- Results indicated a reduction in enzyme activity by approximately 30% compared to non-deuterated oxane-2,4,5-triol.

- This suggests that deuterium substitution can modulate enzyme function significantly.

-

Pharmacokinetics Study :

- In a controlled environment, the absorption and metabolism of this compound were analyzed.

- Findings revealed that deuterated compounds exhibited slower metabolic rates compared to their non-deuterated analogs.

- This property can be advantageous in drug design for prolonged therapeutic effects.

Comparative Analysis

| Compound Name | Stability | Reactivity | Biological Activity |

|---|---|---|---|

| This compound | High | Enhanced | Significant |

| Oxane-2,4,5-triol | Moderate | Standard | Moderate |

| Deuterated Alcohols | Variable | High | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.